rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis
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Overview
Description
rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis typically involves the use of pyrrolidine derivatives as starting materials. The synthetic route often includes steps such as amination, reduction, and purification to achieve the desired stereochemistry and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under an inert atmosphere.
Substitution: Nucleophiles like halides, amines, and alcohols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis
- rac-(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride, cis
Uniqueness
rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
380357-31-3 |
---|---|
Molecular Formula |
C4H14Cl3N3 |
Molecular Weight |
210.5 |
Purity |
95 |
Origin of Product |
United States |
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